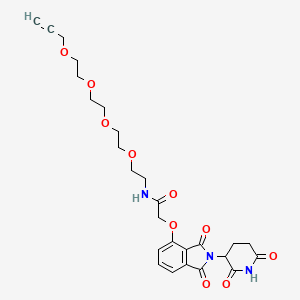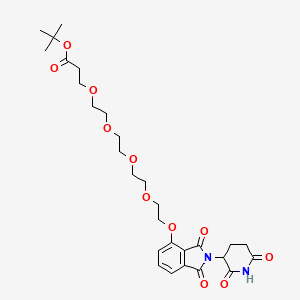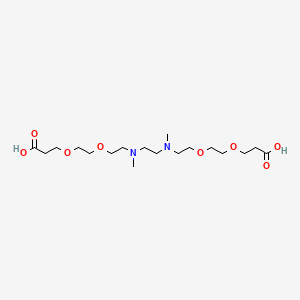
Thalidomide-O-amido-PEG4-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-PEG4-propargyl is a compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG4-propargyl is synthesized through a series of chemical reactions involving thalidomide, a PEG linker, and a propargyl group. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker to form a thalidomide-PEG intermediate.
Propargyl Group Addition: Finally, the propargyl group is attached to the PEG linker, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-amido-PEG4-propargyl undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide-Containing Molecules: React with the alkyne group in CuAAC reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Thalidomide-O-amido-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mecanismo De Acción
Thalidomide-O-amido-PEG4-propargyl exerts its effects through the following mechanism:
Binding to Cereblon: The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Target Protein Recruitment: The PEG linker facilitates the recruitment of the target protein to the E3 ligase complex.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparación Con Compuestos Similares
Thalidomide-O-amido-PEG4-propargyl is unique due to its specific combination of a thalidomide-based ligand and a PEG linker. Similar compounds include:
Thalidomide-O-amido-PEG2-propargyl: A shorter PEG linker variant used in PROTAC synthesis.
Lenalidomide-O-amido-PEG4-propargyl: Incorporates lenalidomide instead of thalidomide, offering different binding affinities and degradation profiles.
Pomalidomide-O-amido-PEG4-propargyl: Uses pomalidomide as the ligand, providing alternative therapeutic applications.
This compound stands out due to its optimal linker length and efficient protein degradation capabilities .
Propiedades
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXBHSYTVILLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)




